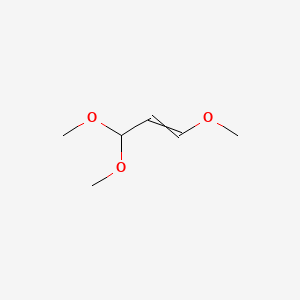

1-Propene, 1,3,3-trimethoxy-

Description

1-Propene, 1,3,3-trimethoxy- (CAS 17576-35-1) is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Its IUPAC name is 3-methoxyacrolein dimethyl acetal, and it belongs to the class of methoxylated alkenes. Key identifiers include the InChIKey JGVSIZVWGGQMPY-SNAWJCMRSA-N and a boiling point estimated via Joback/Crippen computational methods . Thermodynamic properties such as Gibbs free energy of formation (ΔfG° = -307.34 kJ/mol) and gas-phase enthalpy (ΔfH°gas = -374.70 kJ/mol) highlight its stability and reactivity profile .

Properties

IUPAC Name |

1,3,3-trimethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSIZVWGGQMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066213 | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17576-35-1 | |

| Record name | 1,3,3-Trimethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17576-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Vinyl Ethers with Orthoformic Acid Esters

The foundational method for synthesizing 1,1,3,3-tetraalkoxypropanes involves the condensation of vinyl ethers (e.g., propoxyvinyl ether) with orthoformic acid esters (e.g., trimethyl orthoformate) under Lewis acid catalysis. This reaction proceeds via a transalkoxylation mechanism, where the vinyl ether's alkoxy group displaces orthoester substituents. For example, isopropyl vinyl ether (CH=CH–O–CH) reacts with trimethyl orthoformate (HC(OCH)) to yield 1,3,3-trimethoxy-1-(isopropoxy)propane and 1,1,3,3-tetramethoxypropane .

The reaction’s regioselectivity depends on the steric and electronic properties of the reactants. Propoxyvinyl ethers with bulkier alkoxy groups (e.g., isopropyl vs. n-propyl) favor asymmetric products, while excess orthoformate shifts equilibrium toward symmetric tetraalkoxypropanes.

Role of Lewis Acid Catalysts

Anhydrous iron(III) chloride (FeCl) and boron trifluoride (BF) are the most effective catalysts, operating at loadings of 0.2–2.0 wt% relative to the vinyl ether. FeCl demonstrates superior performance in low-temperature reactions (−30°C to 0°C), achieving 9.9% yield of 1,1,3,3-tetramethoxypropane at 2°C, compared to 3.9% at 35°C. The catalyst facilitates alkoxy group transfer while minimizing side reactions such as polymerization.

Optimization of Reaction Conditions

Temperature Effects on Yield

Temperature critically influences reaction kinetics and product distribution. The table below summarizes yields from representative experiments:

Lower temperatures (−30°C to 0°C) enhance selectivity for asymmetric products, while higher temperatures (20–50°C) promote symmetric tetraalkoxypropanes.

Molar Ratios of Reactants

Stoichiometric excess of orthoformate (1.0–10.0 mol per mole of vinyl ether) ensures complete conversion of the vinyl ether. For instance, a 5:5 molar ratio of trimethyl orthoformate to n-propyl vinyl ether at −5°C yields 66.8% combined products , whereas equimolar ratios reduce yields by 15–20%. Excess orthoformate is recoverable via distillation, improving process economics.

Isolation and Purification Techniques

Post-reaction workup involves neutralization of the Lewis acid catalyst with sodium carbonate (NaCO), followed by vacuum distillation. For example, a reaction mixture containing 60.2% asymmetric and 32.5% symmetric products is distilled at 6.7×10 MPa to isolate 1,1,3,3-tetramethoxypropane (b.p. 114°C) and 1,3,3-trimethoxy-1-(n-propoxy)propane (b.p. 111°C).

Yield Analysis and Byproduct Formation

Byproducts include oligomers from vinyl ether polymerization and unreacted orthoformate , which constitute <5% of the total product mass. Recycling unreacted orthoformate improves atom economy, with industrial processes achieving >90% recovery rates.

Applications in Pharmaceutical and Agrochemical Synthesis

Tetraalkoxypropanes serve as precursors for pyrazole and pyrimidine derivatives . For example, 1,1,3,3-tetramethoxypropane reacts with aminoguanidine bicarbonate in hydrochloric acid to yield a pyrazole intermediate with 97.3% conversion efficiency .

Chemical Reactions Analysis

1-Propene, 1,3,3-trimethoxy- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert 1-Propene, 1,3,3-trimethoxy- into different alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary widely, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Propene, 1,3,3-trimethoxy- serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:

- Oxidation : This compound can be oxidized to yield aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to form alcohols through reactions with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The methoxy groups can be substituted with other functional groups, facilitating the creation of diverse chemical entities.

Biology

In biological research, 1-Propene, 1,3,3-trimethoxy- is studied for its potential interactions with enzymes and metabolic pathways. Its derivatives are investigated for various biological activities, including:

- Antimicrobial Properties : Research has shown that some derivatives exhibit significant antimicrobial effects.

- Anticancer Activity : Ongoing studies are exploring the compound's potential as a therapeutic agent against cancer cells.

Medicine

The compound is being explored for its therapeutic properties and as a building block in drug development. Its unique structure allows for modifications that could lead to novel therapeutic agents. Researchers are particularly interested in how the methoxy groups influence biological activity and drug efficacy.

Industrial Applications

In the industrial sector, 1-Propene, 1,3,3-trimethoxy- is utilized in the production of:

- Polymers and Resins : Its chemical properties make it suitable for creating various polymeric materials.

- Other Industrial Chemicals : The compound's versatility allows it to be incorporated into a wide range of chemical processes.

Case Study 1: Synthesis of Pharmaceuticals

In a study focusing on drug synthesis using 1-Propene, 1,3,3-trimethoxy-, researchers demonstrated its utility as an intermediate in creating anti-inflammatory drugs. The study highlighted how oxidation reactions could yield key intermediates that are further modified to enhance bioavailability and efficacy.

Case Study 2: Anticancer Research

Another research initiative explored the anticancer properties of derivatives derived from this compound. The results indicated that certain modifications led to increased cytotoxicity against specific cancer cell lines compared to unmodified versions.

Mechanism of Action

The mechanism by which 1-Propene, 1,3,3-trimethoxy- exerts its effects depends on the specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations through its reactive methoxy groups. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to analogs with similar methoxy substitutions or backbone structures:

| Compound | CAS | Formula | MW (g/mol) | logP | Boiling Point | Key Structural Features |

|---|---|---|---|---|---|---|

| 1-Propene, 1,3,3-trimethoxy- | 17576-35-1 | C₆H₁₂O₃ | 132.16 | 0.765 | Calculated: ~160–180°C* | Propene backbone; three methoxy groups |

| 1-Propene, 3-methoxy- | 627-40-7 | C₄H₈O | 72.11 | N/A | 74–76°C (lit.) | Propene backbone; single methoxy group |

| 1,1,3-Trimethoxypropane | 14315-97-0 | C₆H₁₄O₃ | 134.18 | N/A | 45–46°C (17 mmHg) | Propane backbone; three methoxy groups |

| 3,3-Dimethoxy-2-butanone | 21983-72-2 | C₆H₁₂O₃ | 132.16 | N/A | N/A | Butanone backbone; two methoxy groups |

| 1,3,3-Trimethoxybutane | 6607-66-5 | C₇H₁₆O₃ | 178.23 | N/A | N/A | Butane backbone; three methoxy groups |

*Estimated based on Joback/Crippen calculations for vapor pressure trends .

Key Observations:

Backbone Influence :

- The propene backbone in 1,3,3-trimethoxypropene introduces unsaturation, enhancing reactivity compared to saturated analogs like 1,1,3-trimethoxypropane (propane backbone) .

- Longer chains (e.g., 1,3,3-trimethoxybutane ) increase molecular weight and likely reduce volatility .

Methoxy Group Effects :

- Increasing methoxy groups correlate with higher hydrophobicity. For instance, 1-Propene, 1,3,3-trimethoxy- (logP = 0.765) is more hydrophobic than 1-Propene, 3-methoxy- (logP ≈ 0.3–0.5 estimated) .

- Methoxy positioning alters steric and electronic properties. The 1,3,3-trimethoxy arrangement in the target compound creates a sterically hindered environment compared to linearly substituted analogs .

Thermodynamic Stability :

Phase Behavior and Solubility

- 1-Propene, 1,3,3-trimethoxy- has a calculated log water solubility (log10WS = -0.85 ), suggesting moderate hydrophobicity . In contrast, 1-Propene, 3-methoxy- (logP ~0.3–0.5) is more water-soluble due to fewer methoxy groups .

- Saturated analogs like 1,1,3-trimethoxypropane exhibit lower boiling points (45–46°C at reduced pressure) compared to the target compound, reflecting weaker intermolecular forces .

Biological Activity

Overview

1-Propene, 1,3,3-trimethoxy- (also known as 1,3,3-trimethoxypropene) is an organic compound with the molecular formula C6H12O3. It has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : (E)-1,3,3-trimethoxyprop-1-ene

- Molecular Weight : 132.1577 g/mol

- CAS Number : 17576-35-1

The biological activity of 1,3,3-trimethoxypropene is primarily attributed to its methoxy groups, which can engage in hydrogen bonding and other interactions with biological macromolecules. This interaction may influence various biochemical pathways and molecular targets. Some proposed mechanisms include:

- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic processes.

- Receptor Binding : It could bind to receptors, affecting signal transduction pathways.

- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that derivatives of 1,3,3-trimethoxypropene exhibit antimicrobial activities against various pathogens. For instance:

- Study Findings : A study demonstrated that compounds with similar structures showed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Effects

Preliminary studies suggest that 1,3,3-trimethoxypropene may possess anticancer properties:

- Mechanism Insight : The compound's ability to induce apoptosis in cancer cells has been noted in vitro. It appears to affect cell cycle regulation and promote cell death in specific cancer lines .

Anti-inflammatory Effects

There is emerging evidence that this compound may exert anti-inflammatory effects:

- Research Data : In animal models, 1,3,3-trimethoxypropene has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .

Case Studies

Several studies have explored the biological activity of 1-Propene, 1,3,3-trimethoxy-. Below are summarized findings from notable research:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Propene, 1,3,3-trimethoxy- in laboratory settings?

- Methodological Answer : The compound can be synthesized via the Knoevenagel condensation of trimethoxy-substituted benzaldehydes with ethyl cyanoacetate, using piperidine as a catalyst in anhydrous toluene at 70°C. This method ensures high regioselectivity and yield for α,β-unsaturated cyanoacrylate intermediates, which can be further modified .

- Key Reaction Parameters :

| Reactant | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Trimethoxybenzaldehyde + Ethyl cyanoacetate | Piperidine | Toluene | 70°C | 6–8 hours |

Q. Which analytical techniques are most effective for confirming the structural integrity of 1-Propene, 1,3,3-trimethoxy-?

- Methodological Answer : A combination of FT-IR , 1H/13C NMR , and mass spectrometry is essential:

- FT-IR : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- NMR : 1H NMR resolves methoxy protons (δ 3.7–3.9 ppm) and vinyl protons (δ 6.5–7.5 ppm). 13C NMR confirms carbonyl (δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 156 for C₆H₁₂O₃) validate molecular weight .

Advanced Research Questions

Q. How can researchers optimize copolymerization of 1,3,3-trimethoxypropene derivatives with vinyl acetate?

- Methodological Answer : Radical-initiated copolymerization using 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) in toluene at 70°C allows precise control over monomer feed ratios. Nitrogen analysis determines copolymer composition, while DSC measures glass transition temperatures (Tg) to correlate structure-thermal property relationships .

- Optimization Strategies :

| Variable | Impact | Optimal Range |

|---|---|---|

| Initiator (ABCN) concentration | Increases conversion efficiency | 1–2 mol% |

| Monomer ratio (Vinyl acetate:Trimethoxy derivative) | Adjusts copolymer flexibility | 3:1 to 5:1 |

| Solvent polarity | Affects reaction kinetics | Non-polar (toluene) |

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for 1,3,3-trimethoxypropene derivatives?

- Methodological Answer : Discrepancies in proton environments (e.g., overlapping methoxy peaks) can be resolved using:

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations.

- Computational Modeling (DFT) : Predicts chemical shifts and validates experimental data .

Q. How does the substitution pattern of methoxy groups influence the reactivity of 1,3,3-trimethoxypropene in Diels-Alder reactions?

- Methodological Answer : Electron-donating methoxy groups enhance dienophile reactivity. Hammett substituent constants (σmeta = -0.12) predict regioselectivity, while X-ray crystallography of cycloadducts confirms stereochemical outcomes .

Data-Driven Research Considerations

Q. What thermal stability profiles are observed for 1,3,3-trimethoxypropene-based polymers?

- Methodological Answer : Thermogravimetric Analysis (TGA) reveals decomposition onset at ~250°C due to methoxy group cleavage. DSC shows Tg values between 80–120°C, influenced by copolymer backbone rigidity .

Q. How can computational tools predict the spectroscopic properties of novel 1,3,3-trimethoxypropene analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.